molecular formula C10H11NO B2395389 2-(Pyridin-3-yl)cyclopentan-1-one CAS No. 124034-96-4

2-(Pyridin-3-yl)cyclopentan-1-one

Cat. No.: B2395389
CAS No.: 124034-96-4
M. Wt: 161.204
InChI Key: VOEIQVHLAMKOGH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)cyclopentan-1-one is a heterocyclic organic compound with the molecular formula C10H11NO It is characterized by a cyclopentanone ring fused to a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylacetic acid with cyclopentanone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its structural versatility.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)cyclopentan-1-one
  • 2-(Pyridin-4-yl)cyclopentan-1-one
  • 2-(Pyridin-3-yl)cyclohexan-1-one

Uniqueness

2-(Pyridin-3-yl)cyclopentan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopentanone ring. This structural configuration imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-pyridin-3-ylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-5-1-4-9(10)8-3-2-6-11-7-8/h2-3,6-7,9H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIQVHLAMKOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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